2-Chloro-4-nitrophenyl-beta-D-lactoside
2-Chloro-4-nitrophenyl-beta-D-lactoside
Highly sensitive lactosidase, yellow coloured probe that releases the product 2-chloro-4-nitrophenol (CNP). Can be monitored spectrophotometrically at 405 nm. The rate of formation of 2-chloro-4-nitrophenol is directly proportional to the lactosidase activity in the sample. The pKa of CNP is approximately 5.5.
Brand Name:
Vulcanchem
CAS No.:
120583-41-7
VCID:
VC20893017
InChI:
InChI=1S/C18H24ClNO13/c19-7-3-6(20(28)29)1-2-8(7)30-17-15(27)13(25)16(10(5-22)32-17)33-18-14(26)12(24)11(23)9(4-21)31-18/h1-3,9-18,21-27H,4-5H2/t9-,10-,11+,12+,13-,14-,15-,16-,17-,18+/m1/s1
SMILES:
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O
Molecular Formula:
C18H24ClNO13
Molecular Weight:
497.8 g/mol
2-Chloro-4-nitrophenyl-beta-D-lactoside
CAS No.: 120583-41-7
Cat. No.: VC20893017
Molecular Formula: C18H24ClNO13
Molecular Weight: 497.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Highly sensitive lactosidase, yellow coloured probe that releases the product 2-chloro-4-nitrophenol (CNP). Can be monitored spectrophotometrically at 405 nm. The rate of formation of 2-chloro-4-nitrophenol is directly proportional to the lactosidase activity in the sample. The pKa of CNP is approximately 5.5. |
|---|---|
| CAS No. | 120583-41-7 |
| Molecular Formula | C18H24ClNO13 |
| Molecular Weight | 497.8 g/mol |
| IUPAC Name | (2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6S)-6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
| Standard InChI | InChI=1S/C18H24ClNO13/c19-7-3-6(20(28)29)1-2-8(7)30-17-15(27)13(25)16(10(5-22)32-17)33-18-14(26)12(24)11(23)9(4-21)31-18/h1-3,9-18,21-27H,4-5H2/t9-,10-,11+,12+,13-,14-,15-,16-,17-,18+/m1/s1 |
| Standard InChI Key | RFGBZYLCQCJGOG-MUKCROHVSA-N |
| Isomeric SMILES | C1=CC(=C(C=C1[N+](=O)[O-])Cl)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O |
| SMILES | C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |
| Canonical SMILES | C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |
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